N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a hexahydroquinazolinone core linked via a thioether bridge to an acetamide group substituted with a 3-acetamidophenyl moiety. This compound belongs to a broader class of sulfanyl acetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antimicrobial effects, and anti-inflammatory properties . Its structural complexity, characterized by the partially saturated quinazolinone ring and sulfanyl-acetamide linkage, positions it as a candidate for targeted therapeutic applications, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(23)19-12-5-4-6-13(9-12)20-16(24)10-26-17-14-7-2-3-8-15(14)21-18(25)22-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,23)(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUPSKWESRTCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor of the quinazolinone.
Attachment of the Acetamidophenyl Group: The final step involves the acylation of the intermediate compound with 3-acetamidophenyl acetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may facilitate binding through thiol-disulfide exchange reactions, while the acetamidophenyl group can enhance the compound’s affinity for its targets.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Core Heterocycles: The hexahydroquinazolinone moiety distinguishes it from simpler pyrimidine or triazole-based analogs (e.g., compounds in and ).
- Sulfanyl-Acetamide Linkage: The thioether bridge (R–S–CH2–CO–NH–R') is conserved across multiple analogs (e.g., ), but substituents on the acetamide nitrogen vary significantly. For example: N-(3-acetamidophenyl): Introduces hydrogen-bonding capacity via the acetamide group, contrasting with halogenated (e.g., 4-fluorophenyl in ) or bulky aromatic substituents (e.g., trifluoromethylphenyl in ) . Hexahydroquinazolinone vs. Pyrimidinone: Compared to 4,6-diaminopyrimidin-2-yl derivatives (), the hexahydroquinazolinone lacks aromaticity, which may reduce π-π stacking interactions but improve solubility .
Table 1: Structural Comparison of Sulfanyl Acetamides
Enzyme Inhibition:
- MMP-9 Inhibition: The target compound’s hexahydroquinazolinone core is structurally related to N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (), which exhibits a KD of 320 nM for MMP-9 inhibition.
- Antimicrobial Activity: Thioacetamide-triazole derivatives () show MIC values of 8–32 µg/mL against E. coli. The target compound’s hexahydroquinazolinone may offer broader-spectrum activity due to increased membrane permeability from the saturated ring .
Anti-inflammatory Effects:
- Anti-Exudative Activity: 2-[(4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides () demonstrate comparable efficacy to diclofenac sodium (8 mg/kg). The target compound’s acetamidophenyl group may synergize with the sulfanyl moiety to enhance anti-inflammatory effects .
Biological Activity
N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazolinone core linked to an acetamidophenyl group through a thioether bond. The molecular formula is with a molecular weight of 448.52 g/mol. The compound's structure is critical for its biological activity as it influences interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The quinazolinone moiety is known for its ability to inhibit various enzymes by mimicking substrate transition states. This property makes it a candidate for targeting enzymes involved in cancer and inflammatory pathways.
- Receptor Binding : The acetamidophenyl group may enhance binding affinity through hydrogen bonding with receptor sites. This interaction can modulate receptor activity and downstream signaling pathways.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Anticancer Activity
Research has shown that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| H460 (Lung Cancer) | 10.0 |
These values indicate the concentration required to inhibit cell growth by 50%. The compound's structural features likely contribute to its potency against these cell lines.
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 μg/mL | |
| Escherichia coli | 20 μg/mL |
This antimicrobial potential highlights the versatility of the compound in combating various pathogens.
Case Studies and Research Findings
- Study on Anticancer Mechanisms : A study investigated the effects of this compound on cell cycle progression in cancer cells. The results indicated that treatment led to G1 phase arrest and induced apoptosis through caspase activation pathways.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological examinations revealed decreased proliferation markers in treated tissues.
- Structure-Activity Relationship (SAR) : Research focused on modifying the sulfur-containing linker has shown that variations can significantly enhance or reduce biological activity. For example, replacing the sulfur atom with a seleno or thioether linkage affected enzyme inhibition profiles and cytotoxicity.
Q & A
Q. How can researchers optimize the synthesis of N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?
Methodological Answer:
- Key Steps :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during sulfanyl-acetamide coupling .
- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions involving the hexahydroquinazolinone core.
- Temperature Control : Optimize stepwise heating (e.g., 60°C for acetamide activation, 100°C for cyclization).
- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., molar ratios, reaction time) . Example table:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent (DMF vol%) | 20–80% | 50% |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time | 6–24 hrs | 12 hrs |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Ventilation : Use fume hoods to avoid inhalation of acetamide derivatives .
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Emergency Procedures :
- Spill Management : Neutralize with activated charcoal; avoid aqueous solutions to prevent sulfanyl-group hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanyl-acetamide moiety in this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Use DFT (e.g., B3LYP/6-31G*) to map electron density on sulfur atoms, predicting nucleophilic attack sites .
- Simulate reaction pathways for sulfanyl-group substitution using transition-state analysis.
- Software Tools : Gaussian 16 or ORCA for energy minimization; VMD for visualization .
Q. How should researchers resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Data Triangulation :
- In Vitro vs. In Vivo : Normalize activity using dose-response curves (e.g., IC₅₀ values) to account for metabolic differences.
- Statistical Analysis : Apply ANOVA to compare variances between assays; use p-value adjustments (e.g., Bonferroni correction) .
- Case Example : Discrepancies in enzyme inhibition (e.g., COX-2 vs. COX-1) may arise from assay buffer pH or co-solvents.
Q. What strategies optimize the compound’s solubility for pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Test PEG-400/water mixtures to enhance solubility of the hydrophobic quinazolinone core.
- Salt Formation : Screen hydrochloride or sodium salts of the acetamide group .
- Table of Solubility Data :
| Solvent System | Solubility (mg/mL) |
|---|---|
| PEG-400:H₂O (1:1) | 12.5 |
| DMSO:PBS (10%) | 8.2 |
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-Omics Integration :
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : Perform SILAC labeling to quantify target protein binding .
- Knockout Models : CRISPR/Cas9 gene editing to confirm pathway specificity (e.g., MAPK or PI3K-Akt) .
Methodological Guidelines
Q. Experimental Design for Reaction Optimization
Q. Computational Workflow for Reactivity Prediction
- Steps :
- Geometry Optimization : Use Avogadro for initial structure refinement.
- Reaction Path Search : Apply the Nudged Elastic Band (NEB) method in ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
